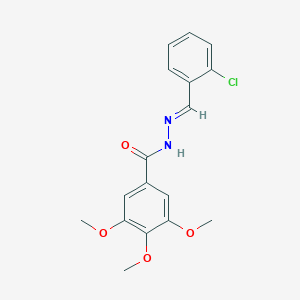
(E)-3,4,5-Trimethoxybenzoic acid ((2-chlorophenyl)methylene)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3,4,5-Trimethoxybenzoic acid ((2-chlorophenyl)methylene)hydrazide, also known as TMB-PIP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial effects.
Mecanismo De Acción
The mechanism of action of (E)-3,4,5-Trimethoxybenzoic acid ((2-chlorophenyl)methylene)hydrazide is not fully understood. However, it has been suggested that (E)-3,4,5-Trimethoxybenzoic acid ((2-chlorophenyl)methylene)hydrazide exerts its biological effects by modulating various signaling pathways in cells. For example, (E)-3,4,5-Trimethoxybenzoic acid ((2-chlorophenyl)methylene)hydrazide has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. (E)-3,4,5-Trimethoxybenzoic acid ((2-chlorophenyl)methylene)hydrazide has also been shown to activate the p38 MAPK signaling pathway, which is involved in the regulation of cell proliferation and apoptosis.
Efectos Bioquímicos Y Fisiológicos
(E)-3,4,5-Trimethoxybenzoic acid ((2-chlorophenyl)methylene)hydrazide has been shown to have various biochemical and physiological effects. For example, (E)-3,4,5-Trimethoxybenzoic acid ((2-chlorophenyl)methylene)hydrazide has been shown to inhibit the activity of various enzymes, including COX-2 and MMP-9, which are involved in the regulation of inflammation and cancer progression. (E)-3,4,5-Trimethoxybenzoic acid ((2-chlorophenyl)methylene)hydrazide has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In addition, (E)-3,4,5-Trimethoxybenzoic acid ((2-chlorophenyl)methylene)hydrazide has been shown to inhibit the growth of various bacterial strains by disrupting the bacterial cell membrane.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of (E)-3,4,5-Trimethoxybenzoic acid ((2-chlorophenyl)methylene)hydrazide is its wide range of biological activities, which makes it a promising candidate for the development of new therapeutic agents. (E)-3,4,5-Trimethoxybenzoic acid ((2-chlorophenyl)methylene)hydrazide is also relatively easy to synthesize and purify, which makes it readily available for laboratory experiments. However, one of the limitations of (E)-3,4,5-Trimethoxybenzoic acid ((2-chlorophenyl)methylene)hydrazide is its relatively low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for the study of (E)-3,4,5-Trimethoxybenzoic acid ((2-chlorophenyl)methylene)hydrazide. One area of interest is the development of new therapeutic agents based on the structure of (E)-3,4,5-Trimethoxybenzoic acid ((2-chlorophenyl)methylene)hydrazide. Another area of interest is the investigation of the mechanism of action of (E)-3,4,5-Trimethoxybenzoic acid ((2-chlorophenyl)methylene)hydrazide, which could lead to the identification of new signaling pathways and targets for drug development. Finally, the study of (E)-3,4,5-Trimethoxybenzoic acid ((2-chlorophenyl)methylene)hydrazide in animal models could provide valuable information on its pharmacokinetics and potential toxicity.
Métodos De Síntesis
The synthesis of (E)-3,4,5-Trimethoxybenzoic acid ((2-chlorophenyl)methylene)hydrazide involves the reaction of (E)-3,4,5-trimethoxybenzoic acid with 2-chlorobenzaldehyde hydrazine. The reaction takes place in the presence of a catalyst, and the final product is obtained through purification and crystallization. The purity of the compound can be confirmed using various analytical techniques, including NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
(E)-3,4,5-Trimethoxybenzoic acid ((2-chlorophenyl)methylene)hydrazide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, (E)-3,4,5-Trimethoxybenzoic acid ((2-chlorophenyl)methylene)hydrazide has been shown to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. (E)-3,4,5-Trimethoxybenzoic acid ((2-chlorophenyl)methylene)hydrazide has also been shown to have anti-bacterial effects by inhibiting the growth of various bacterial strains.
Propiedades
Número CAS |
133661-68-4 |
|---|---|
Nombre del producto |
(E)-3,4,5-Trimethoxybenzoic acid ((2-chlorophenyl)methylene)hydrazide |
Fórmula molecular |
C17H17ClN2O4 |
Peso molecular |
348.8 g/mol |
Nombre IUPAC |
N-[(E)-(2-chlorophenyl)methylideneamino]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C17H17ClN2O4/c1-22-14-8-12(9-15(23-2)16(14)24-3)17(21)20-19-10-11-6-4-5-7-13(11)18/h4-10H,1-3H3,(H,20,21)/b19-10+ |
Clave InChI |
SKPKJIGYCQSMOY-UHFFFAOYSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1OC)OC)C(=O)N/N=C/C2=CC=CC=C2Cl |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NN=CC2=CC=CC=C2Cl |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C(=O)NN=CC2=CC=CC=C2Cl |
Sinónimos |
N-[(2-chlorophenyl)methylideneamino]-3,4,5-trimethoxy-benzamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



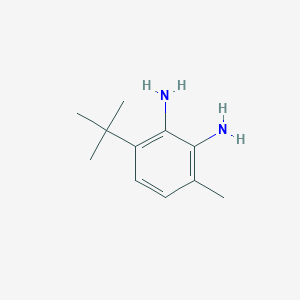
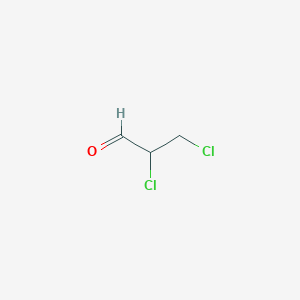
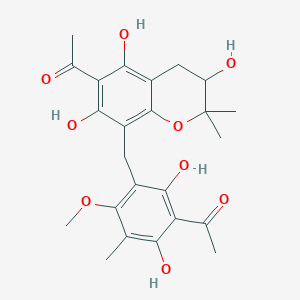
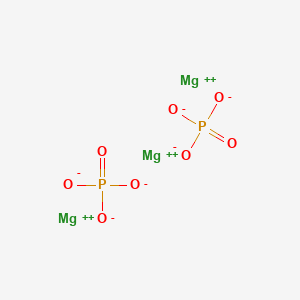
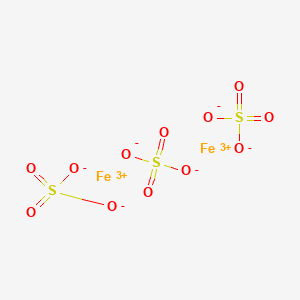
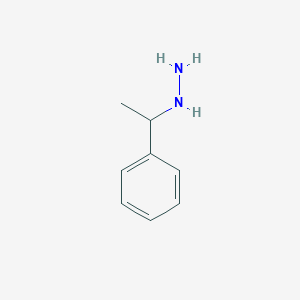
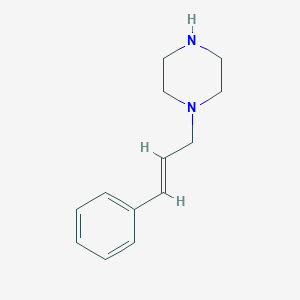
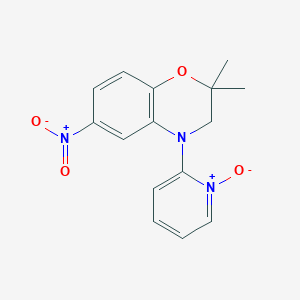
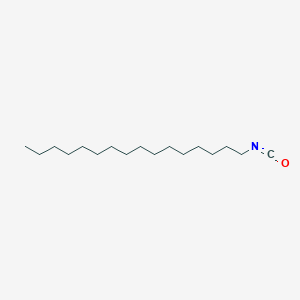
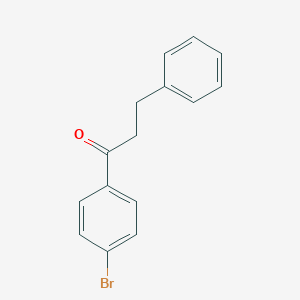
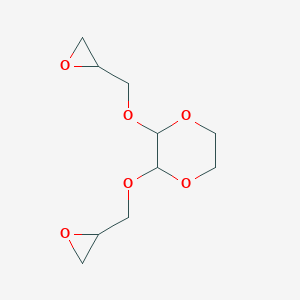
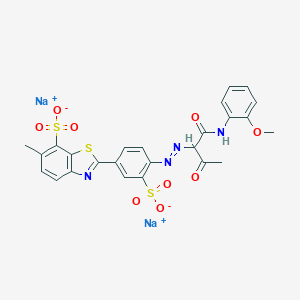
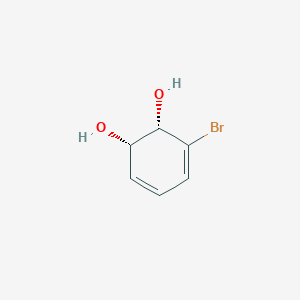
![N-butyl-4-[(2,5-dimethoxyphenyl)azo]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B154367.png)